3'-Azido-5'-glutamyl-3'-deoxythymidine
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Overview
Description
3’-Azido-5’-glutamyl-3’-deoxythymidine is a synthetic nucleoside analogue. It is structurally related to thymidine, a naturally occurring nucleoside. This compound is known for its antiviral properties, particularly against the HIV-1 virus, by inhibiting the reverse transcriptase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-5’-glutamyl-3’-deoxythymidine involves multiple stepsThe final step involves the coupling of the glutamyl group to the 5’ position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes the protection and deprotection of functional groups, azidation, and coupling reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’-Azido-5’-glutamyl-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the azido group.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include amine derivatives, substituted nucleosides, and oxidized products .
Scientific Research Applications
3’-Azido-5’-glutamyl-3’-deoxythymidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogues.
Biology: Employed in studies of nucleoside metabolism and enzyme inhibition.
Medicine: Investigated for its antiviral properties, particularly against HIV-1.
Industry: Utilized in the development of antiviral drugs and diagnostic reagents
Mechanism of Action
The compound exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV-1. It gets incorporated into the viral DNA, causing chain termination and preventing further replication. The molecular targets include the reverse transcriptase enzyme and the viral DNA synthesis pathway .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
3’-Azido-3’-deoxythymidine β-D-glucuronide: A metabolite of AZT with similar antiviral properties.
Uniqueness
3’-Azido-5’-glutamyl-3’-deoxythymidine is unique due to the presence of the glutamyl group, which may enhance its bioavailability and targeting capabilities compared to other nucleoside analogues .
Properties
CAS No. |
125780-86-1 |
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Molecular Formula |
C15H20N6O7 |
Molecular Weight |
396.36 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H20N6O7/c1-7-5-21(15(26)18-13(7)24)11-4-9(19-20-17)10(28-11)6-27-14(25)8(16)2-3-12(22)23/h5,8-11H,2-4,6,16H2,1H3,(H,22,23)(H,18,24,26)/t8-,9-,10+,11+/m0/s1 |
InChI Key |
RDUNYDIEPCWJHF-UKKRHICBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)[C@H](CCC(=O)O)N)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(CCC(=O)O)N)N=[N+]=[N-] |
Origin of Product |
United States |
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